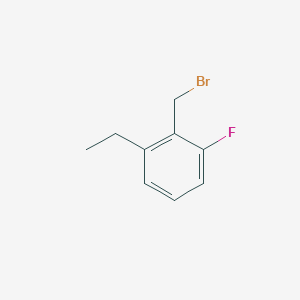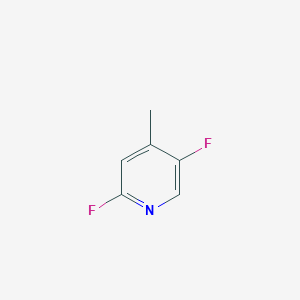
4-(trifluoromethyl)cyclopentane-1,2-diol, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoromethyl)cyclopentane-1,2-diol is a compound that consists of a cyclopentane ring with a trifluoromethyl group attached to the fourth carbon and hydroxyl groups attached to the first and second carbons. The mixture of diastereomers refers to the presence of different stereoisomers that are not mirror images of each other.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 4-(trifluoromethyl)cyclopentane-1,2-diol typically begins with cyclopentane derivatives.
Reaction Steps:
Conditions: These reactions are often carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the formation of the desired diastereomers.
Industrial Production Methods:
Scale-Up: Industrial production involves scaling up the laboratory synthesis methods to produce larger quantities of the compound.
Purification: The mixture of diastereomers is separated and purified using techniques such as chromatography to obtain the desired isomers in high purity.
Types of Reactions:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can undergo reduction reactions to convert functional groups.
Substitution: Substitution reactions can occur at the hydroxyl or trifluoromethyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like hydrochloric acid (HCl) and trifluoromethylating agents are employed.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, and other oxidized derivatives.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Various substituted cyclopentane derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-(trifluoromethyl)cyclopentane-1,2-diol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.
Comparaison Avec Des Composés Similaires
4-(Trifluoromethyl)cyclohexane-1,2-diol: Similar structure but with a cyclohexane ring instead of cyclopentane.
1-(Trifluoromethyl)cyclopentane-1-carboxylic acid: Similar trifluoromethyl group but with a carboxylic acid functional group.
Uniqueness: The presence of the cyclopentane ring and the specific positioning of the hydroxyl groups make 4-(trifluoromethyl)cyclopentane-1,2-diol unique compared to other similar compounds. Its diastereomeric mixture adds complexity to its behavior and applications.
Propriétés
IUPAC Name |
4-(trifluoromethyl)cyclopentane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c7-6(8,9)3-1-4(10)5(11)2-3/h3-5,10-11H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVYPVBMGDUHFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylate](/img/structure/B6601348.png)

![[1-(bromomethyl)cyclopropyl]methanol](/img/structure/B6601358.png)



![[2-(2-aminoethyl)-1H-imidazol-4-yl]methanoldihydrochloride](/img/structure/B6601397.png)


![1-[2,4-dihydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one](/img/structure/B6601414.png)



